molecular formula C23H14F4N2O4 B6490361 3-(4-fluorobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide CAS No. 888457-10-1

3-(4-fluorobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B6490361
CAS No.: 888457-10-1
M. Wt: 458.4 g/mol
InChI Key: ADQMPEAEXCWQJL-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted at the 2-position with a carboxamide group linked to a 4-(trifluoromethoxy)phenyl moiety. Additionally, the 3-position is functionalized with a 4-fluorobenzamido group. While direct biological data for this compound are unavailable in the provided evidence, its structural features align with bioactive molecules in agrochemicals and pharmaceuticals, such as fungicides and kinase inhibitors .

Properties

IUPAC Name

3-[(4-fluorobenzoyl)amino]-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F4N2O4/c24-14-7-5-13(6-8-14)21(30)29-19-17-3-1-2-4-18(17)32-20(19)22(31)28-15-9-11-16(12-10-15)33-23(25,26)27/h1-12H,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQMPEAEXCWQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Substituent Analysis

The table below compares the target compound with its closest structural analogs identified in the evidence:

Compound Name Key Substituents Molecular Weight Potential Applications/Notes References
3-(4-Fluorobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide (Target Compound) - 4-Fluorobenzamido
- 4-(Trifluoromethoxy)phenyl
485.37 g/mol Hypothesized agrochemical/pharmaceutical use due to fluorinated groups.
3-(3-Nitrobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide (BF16696) - 3-Nitrobenzamido
- 4-(Trifluoromethoxy)phenyl
485.37 g/mol Nitro group may increase reactivity but pose toxicity concerns.
3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide - 3-Amino
- 4-Methylphenyl
280.32 g/mol Electron-donating amino group could enhance solubility but reduce metabolic stability.
5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide - 5-Fluoro
- 3-Methyl
- 4-Methyl-1,2,5-oxadiazole
329.29 g/mol Oxadiazole moiety may confer unique hydrogen-bonding interactions.
N-[(4-Fluorophenyl)methyl]-1-benzofuran-2-carboxamide - 4-Fluorophenylmethyl
- Unsubstituted benzofuran
283.29 g/mol Simpler structure; lacks trifluoromethoxy group, potentially reducing bioactivity.
Electron-Withdrawing Groups (EWGs):
  • The trifluoromethoxy group in the target compound and BF16696 enhances lipophilicity and resistance to oxidative metabolism, a feature shared with agrochemicals like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) .
Electron-Donating Groups (EDGs):
  • The 3-amino group in 3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide increases solubility but may accelerate metabolic degradation due to susceptibility to oxidation .
Heterocyclic Moieties:

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